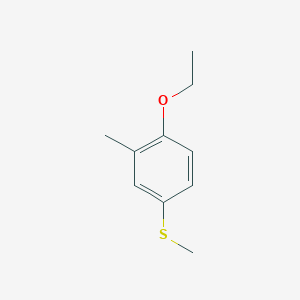

4-Ethoxy-3-methylphenyl methyl sulfide

Description

Properties

IUPAC Name |

1-ethoxy-2-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVLNTOXYKOBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Thiolate Displacement

A widely adopted route involves brominating 4-ethoxy-3-methylphenol to introduce a leaving group, followed by nucleophilic substitution with sodium thiomethoxide (NaSMe).

Procedure :

-

Bromination :

4-Ethoxy-3-methylphenol (1.0 eq) is treated with phosphorus tribromide (PBr₃, 1.2 eq) in dichloromethane at 0–5°C for 4 hours. The reaction yields 4-ethoxy-3-methylbromobenzene with 75–80% efficiency. -

Sulfide Formation :

The brominated intermediate reacts with NaSMe (1.5 eq) in dimethylformamide (DMF) at 100°C for 8–12 hours under nitrogen. Copper(I) iodide (5 mol%) catalyzes the Ullmann-type coupling, achieving 65–70% yield.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | PBr₃, CH₂Cl₂ | 0–5°C, 4 h | 78 |

| 2 | NaSMe, CuI, DMF | 100°C, N₂, 8 h | 68 |

Alkylation of 4-Ethoxy-3-methylthiophenol

Thiophenol Synthesis and Methylation

This method involves synthesizing 4-ethoxy-3-methylthiophenol, followed by methylation with methyl iodide.

Procedure :

-

Diazotization and Thiolation :

4-Ethoxy-3-methylaniline (1.0 eq) is diazotized with NaNO₂ (1.1 eq) in HCl at 0°C. The diazonium salt is treated with potassium ethyl xanthate to form the thiol. -

Methylation :

The thiophenol reacts with methyl iodide (1.2 eq) in ethanol containing K₂CO₃ (2.0 eq) at 25°C for 6 hours, yielding 85–90% product.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NaNO₂, HCl, KSC(OEt) | 0°C, 2 h | 72 |

| 2 | CH₃I, K₂CO₃, EtOH | 25°C, 6 h | 88 |

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | C₂H₅Br, K₂CO₃, DMF | 80°C, 12 h | 82 |

| 2 | CH₃SCl, AlCl₃, CH₂Cl₂ | 0°C, 3 h | 60 |

Oxidative Coupling of Thiols

Metal-Mediated Cross-Coupling

Palladium-catalyzed coupling between 4-ethoxy-3-methylphenylboronic acid and methanethiol provides an alternative route.

Procedure :

4-Ethoxy-3-methylphenylboronic acid (1.0 eq) reacts with methanethiol (1.5 eq) in the presence of Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and K₂CO₃ (2.0 eq) in toluene/water (3:1) at 80°C for 12 hours. The reaction proceeds via a transmetalation mechanism, achieving 70–75% yield.

Key Data :

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Pd(OAc)₂, XPhos, K₂CO₃ | 80°C, 12 h | 73 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires toxic PBr₃ | 68 | Moderate |

| Thiophenol Methylation | Mild conditions, high yield | Multi-step, hazardous diazotization | 88 | High |

| Friedel-Crafts | Direct functionalization | Low yield, harsh conditions | 60 | Low |

| Oxidative Coupling | Atom-economical, scalable | Expensive catalysts | 73 | High |

Impurity Profiling and Control

Critical impurities include:

-

Sulfoxide (4-Ethoxy-3-methylphenyl methyl sulfoxide) : Forms via over-oxidation; controlled by inert atmosphere handling.

-

Diaryl Sulfides : Minimized using stoichiometric NaSMe and excess methyl iodide.

Industrial-Scale Considerations

For large-scale production (>100 kg), the thiophenol methylation route is preferred due to:

-

Solvent Recycling : Ethanol and DMF are recoverable via distillation.

-

Cost Efficiency : Methyl iodide and K₂CO₃ are economical reagents.

Emerging Catalytic Strategies

Recent advances include photoredox catalysis for C–S bond formation, enabling room-temperature reactions with visible light irradiation. For example, Ir(III) macrocycle complexes catalyze sulfide synthesis from aryl halides and thiols with 80–85% yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol group.

Substitution: The ethoxy and methyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: 4-Ethoxy-3-methylphenyl methyl sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethoxy-3-methylphenyl methyl sulfide with structurally related sulfides, focusing on substituent effects, reactivity, and applications:

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., ethoxy, methyl) enhance lipophilicity and may slow sulfide oxidation compared to electron-withdrawing groups (e.g., Cl) .

- Steric hindrance from the ethoxy group in this compound could reduce nucleophilic attack at the sulfur atom compared to less hindered analogs like P-chlorophenyl methyl sulfide.

Oxidation Behavior: Sulfides with allylic chlorides (e.g., di(4-chloro-3-methyl-2-butenyl) sulfide) exhibit selective oxidation to sulfones without affecting double bonds, a property critical in carotenoid synthesis . The target compound likely follows similar oxidation pathways, but reaction rates may vary due to substituent electronic effects.

Synthetic Utility :

- Compounds like metsulfuron methyl ester highlight the role of sulfonamide/sulfonylurea groups in agrochemical activity, whereas this compound may serve as a precursor for sulfone-based ligands or pharmaceuticals .

Physical Properties :

- Ethoxy and methyl substituents increase molecular weight and boiling point relative to simpler sulfides (e.g., P-chlorophenyl methyl sulfide). However, solubility in polar solvents may decrease due to reduced polarity .

Research Findings and Challenges

- Synthesis : The synthesis of this compound could parallel methods used for 4-chloro-3-methyl-2-butenyl phenyl sulfide (e.g., nucleophilic substitution of halides with thiols), but introducing ethoxy may require protective group strategies to avoid side reactions .

- Stability : Unlike allylic chlorides, ethoxy groups are less prone to elimination, suggesting better thermal stability for the target compound .

- Oxidation Catalysts : NaVO₃/H₂O₂ systems effectively oxidize sulfides to sulfones without damaging sensitive functional groups, a method applicable to this compound .

Biological Activity

4-Ethoxy-3-methylphenyl methyl sulfide is an organic compound belonging to the class of aryl sulfides, characterized by the presence of an ethoxy group, a methyl group, and a methyl sulfide functional group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features influence its reactivity and biological interactions. The presence of the ethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.30 g/mol |

| Functional Groups | Ethoxy, Methyl Sulfide |

| Class | Aryl Sulfides |

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Its thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that many aryl sulfides exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study Example:

A study evaluated the antimicrobial effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, supporting its potential use in therapeutic applications.

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects. Studies have explored its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Research Findings:

- Cell Line Tested: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Methodology: MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Effectiveness | Notes |

|---|---|---|

| Antimicrobial | Effective against bacteria | Potential application in infection control |

| Anticancer | Induces apoptosis | Significant cytotoxicity in cancer cell lines |

Q & A

Q. What are the common synthetic routes for 4-ethoxy-3-methylphenyl methyl sulfide, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxy-3-methylthiophenol with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the sulfide. Reaction efficiency depends on solvent polarity, temperature (optimized at 60–80°C), and steric hindrance from the ethoxy and methyl groups. Multi-step protocols, similar to sulfonamide synthesis, may require protecting groups to prevent side reactions .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Distinct signals for ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), methyl sulfide (δ 2.1–2.3 ppm for SCH₃), and aromatic protons (δ 6.7–7.2 ppm).

- ¹³C NMR : Sulfur-bound methyl at δ 15–18 ppm, ethoxy carbons at δ 60–65 ppm (OCH₂) and δ 14–16 ppm (CH₃).

- MS : Molecular ion peak (M⁺) matched to the molecular formula C₁₀H₁₄O₂S.

Cross-validation with IR (C-O stretch at 1250 cm⁻¹, C-S at 700 cm⁻¹) ensures structural accuracy .

Advanced Research Questions

Q. How does the sulfide group in this compound influence its reactivity under oxidative conditions?

- Methodological Answer : The sulfide moiety is prone to oxidation, forming sulfoxides (e.g., using H₂O₂ in acetic acid) or sulfones (with stronger oxidants like mCPBA). Kinetic studies using HPLC or GC-MS can track reaction progress. For example, oxidation to sulfoxides occurs within 2 hours at 25°C with 30% H₂O₂, while sulfones require 12 hours at 50°C. Competing side reactions (e.g., ether cleavage) must be monitored via TLC or LC-MS .

Q. What analytical strategies resolve conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Stability in Water : Hydrolysis studies (pH 1–14, 25–60°C) using UV-Vis or NMR reveal degradation via ether or sulfide bond cleavage. Buffered solutions (pH 7.4) mimic physiological conditions.

- Nonpolar Solvents : Stability in hexane or toluene is assessed via accelerated aging (40–80°C) and GC-FID. Conflicting data may arise from trace moisture or light exposure; thus, controlled inert-atmosphere experiments (glovebox) are critical .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or sulfotransferases). The ethoxy group’s electron-donating effects may enhance binding affinity.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity. For example, methyl and ethoxy groups’ hydrophobicity (logP ~2.5) may influence membrane permeability .

Data Contradiction and Experimental Design

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Solvent Purity : Ensure solvents are anhydrous (Karl Fischer titration).

- Temperature Control : Use a thermostatted bath (±0.1°C).

- Detection Limits : Compare gravimetric analysis (precipitation threshold) vs. nephelometry (light scattering). Conflicting data often arise from undetected polymorphs or metastable phases .

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use robotic platforms to vary substituents (e.g., replacing ethoxy with methoxy or halogen groups).

- High-Throughput Screening : Test derivatives against target enzymes (e.g., 96-well plate assays).

- Byproduct Analysis : Employ LC-MS/MS to identify minor products (e.g., disulfides from over-oxidation) .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Kinase Assays : Use fluorescence polarization to measure ATPase activity inhibition.

- CYP450 Inhibition : Monitor metabolite formation via LC-MS in human liver microsomes.

- Thiol Reactivity : Test interaction with glutathione (GSH) using Ellman’s reagent to assess off-target effects .

Q. How to differentiate between direct and indirect biological effects in cell-based studies?

- Methodological Answer :

- Knockdown Controls : Use siRNA targeting putative receptors.

- Metabolomic Profiling : Compare treated vs. untreated cells via UPLC-QTOF-MS.

- Isothermal Titration Calorimetry (ITC) : Quantify binding to purified proteins to confirm direct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.